6-Ethoxy-1H-benzo[d][1,2,3]triazole
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Overview
Description
6-Ethoxy-1H-benzo[d][1,2,3]triazole is a heterocyclic compound that belongs to the class of benzotriazoles. Benzotriazoles are known for their diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The unique structure of this compound, which includes an ethoxy group attached to the benzotriazole ring, imparts specific chemical properties that make it valuable for research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethoxy-1H-benzo[d][1,2,3]triazole typically involves the reaction of 6-ethoxybenzotriazole with appropriate reagents under controlled conditions. One common method is the cyclization of o-ethoxyaniline with sodium nitrite in the presence of hydrochloric acid, followed by the addition of sodium azide. The reaction is carried out at low temperatures to ensure the formation of the desired triazole ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 6-Ethoxy-1H-benzo[d][1,2,3]triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced triazole derivatives.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide
Major Products Formed:
Oxidation: Formation of triazole oxides.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted triazole compounds with various functional groups
Scientific Research Applications
Mechanism of Action
The mechanism of action of 6-Ethoxy-1H-benzo[d][1,2,3]triazole involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1H-Benzotriazole: Lacks the ethoxy group, making it less hydrophobic compared to 6-Ethoxy-1H-benzo[d][1,2,3]triazole.
5-Methyl-1H-benzo[d][1,2,3]triazole: Contains a methyl group instead of an ethoxy group, leading to different chemical properties and reactivity.
4-Chloro-1H-benzo[d][1,2,3]triazole: The presence of a chloro group imparts distinct electronic effects compared to the ethoxy group.
Uniqueness: this compound is unique due to the presence of the ethoxy group, which enhances its hydrophobicity and influences its chemical reactivity. This structural feature makes it particularly valuable in applications where hydrophobic interactions are crucial, such as in drug design and materials science .
Properties
Molecular Formula |
C8H9N3O |
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Molecular Weight |
163.18 g/mol |
IUPAC Name |
5-ethoxy-2H-benzotriazole |
InChI |
InChI=1S/C8H9N3O/c1-2-12-6-3-4-7-8(5-6)10-11-9-7/h3-5H,2H2,1H3,(H,9,10,11) |
InChI Key |
YTSAIZQULMWART-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=NNN=C2C=C1 |
Origin of Product |
United States |
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